1-(5-Methylisoxazol-4-yl)ethanone

Description

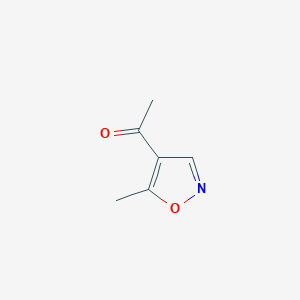

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4(8)6-3-7-9-5(6)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLCMAVTWOWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377275 | |

| Record name | 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-21-8 | |

| Record name | 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methylisoxazol-4-yl)ethanone (CAS: 6497-21-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological activity, and safety information for 1-(5-Methylisoxazol-4-yl)ethanone (CAS: 6497-21-8). This heterocyclic ketone is a compound of interest in medicinal chemistry, particularly as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various proliferative diseases. This document summarizes available quantitative data, outlines a general synthetic approach, and presents a detailed visualization of the COX-2 signaling pathway. Due to the limited availability of public experimental data, this guide also highlights areas where further research is required.

Chemical and Physical Properties

This compound is a small organic molecule featuring a central isoxazole ring substituted with a methyl group and an acetyl group. Its physicochemical properties are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6497-21-8 | N/A |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Boiling Point | 221 °C | [2] |

| Flash Point | 26 °C | [2] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [1] |

| LogP (calculated) | 1.18562 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.4 (s, 3H, -CH₃ on isoxazole), ~2.5 (s, 3H, -C(O)CH₃), ~8.5 (s, 1H, isoxazole ring proton) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~12.0 (-CH₃ on isoxazole), ~29.0 (-C(O)CH₃), ~115.0 (quaternary carbon on isoxazole), ~158.0 (isoxazole ring carbon), ~170.0 (quaternary carbon on isoxazole), ~195.0 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~1690 (C=O stretch, aromatic ketone), ~1600 (C=N stretch), ~1450 (C-H bend) |

| Mass Spectrometry (EI) | m/z: 125 (M⁺), 110 (M⁺ - CH₃), 82 (M⁺ - C(O)CH₃) |

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented. However, a general and plausible synthetic route can be devised based on established isoxazole synthesis methodologies. The following represents a generalized procedure.

General Synthesis of this compound

The synthesis of 4-acyl-5-methylisoxazoles can often be achieved through the reaction of a β-ketoester with hydroxylamine, followed by acylation. A common precursor for the target molecule is ethyl 5-methylisoxazole-4-carboxylate, which can be synthesized from ethyl acetoacetate and hydroxylamine.

Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-4-carboxylate.

-

Purify the product by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid

-

Dissolve the ethyl 5-methylisoxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 5-methylisoxazole-4-carboxylic acid.

Step 3: Acylation to this compound

-

Convert the carboxylic acid to its corresponding acid chloride by reacting with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).

-

In a separate flask, prepare a Grignard reagent (e.g., methylmagnesium bromide) or an organocadmium reagent (from the Grignard reagent and cadmium chloride).

-

Add the freshly prepared acid chloride dropwise to the organometallic reagent at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Methylisoxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic ketone, 1-(5-Methylisoxazol-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with computational predictions and comparative information from closely related structural analogs. The guide outlines a plausible synthetic route and provides generalized experimental protocols for characterization. Furthermore, in the absence of specific biological data, a generalized workflow for the investigation of a novel chemical entity is presented. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of substituted isoxazole derivatives in drug discovery and materials science.

Introduction

This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of a ketone functional group at the 4-position and a methyl group at the 5-position of the isoxazole ring in the title compound suggests its potential as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. Accurate characterization of its physicochemical properties is fundamental for any future research and development endeavors.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available data, including basic identifiers, computed properties, and a comparison with a structural isomer.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6497-21-8 | [3] |

| Molecular Formula | C₆H₇NO₂ | - |

| Molecular Weight | 125.13 g/mol | - |

| Canonical SMILES | CC1=C(C=NO1)C(=O)C | - |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | - |

| logP (Octanol-Water Partition Coefficient) | 1.18562 | - |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 1 | - |

Table 3: Comparative Physicochemical Data of Isoxazole Isomers

| Property | This compound | 1-(3-(Hydroxymethyl)-5-methylisoxazol-4-yl)ethanone | Source |

| Molecular Formula | C₆H₇NO₂ | C₇H₉NO₃ | [4] |

| Molecular Weight | 125.13 g/mol | 155.15 g/mol | [4] |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Not available | Not available | - |

Note: The lack of experimental data for melting point, boiling point, and solubility for this compound highlights a significant gap in the current body of knowledge.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could start from ethyl acetoacetate, which can be reacted with a suitable reagent to form a precursor for the isoxazole ring. Cyclization with hydroxylamine would yield the 5-methylisoxazole core. Subsequent acylation at the 4-position would lead to the desired product.

Experimental Protocols for Characterization

Standard analytical techniques would be employed to confirm the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Expected signals would include a singlet for the methyl group on the isoxazole ring, a singlet for the acetyl methyl group, and a singlet for the proton on the isoxazole ring. The exact chemical shifts would need to be determined experimentally.

-

13C NMR: Expected signals would correspond to the carbon atoms of the isoxazole ring, the methyl groups, and the carbonyl group of the acetyl moiety.

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretching vibration of the ketone would be expected in the region of 1680-1700 cm-1.

-

Bands corresponding to C=N and C=C stretching of the isoxazole ring would also be present.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (125.13 g/mol ).

-

Fragmentation patterns would be consistent with the structure, likely showing loss of the acetyl group.

Biological Activity and Drug Development Context

Currently, there is no publicly available information on the biological activity or pharmacological profile of this compound. Isoxazole derivatives, however, are known to possess a wide range of biological activities.[1][2] Should this compound be investigated as a potential drug candidate, a typical discovery and development workflow would be initiated.

This generalized diagram illustrates the major stages involved in progressing a novel chemical entity from initial synthesis to potential market approval. Each stage involves a complex series of experiments and regulatory submissions.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has consolidated the available physicochemical data, proposed a viable synthetic route, and outlined standard characterization methodologies. The significant lack of experimental data, particularly regarding its biological activity, underscores the need for further research to fully elucidate the properties and potential applications of this compound. The provided information aims to serve as a foundational resource for scientists and researchers initiating studies on this and related isoxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 6497-21-8|this compound|BLD Pharm [bldpharm.com]

- 4. Buy 1-(3-(Hydroxymethyl)-5-methylisoxazol-4-yl)ethanone [smolecule.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

Synthesis of 1-(5-Methylisoxazol-4-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(5-methylisoxazol-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis commences from simple, readily available starting materials and proceeds through key isoxazole intermediates. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds. The specific substitution pattern of this compound makes it a key synthon for the elaboration of more complex molecular architectures. This guide outlines a robust and well-documented synthetic route, primarily based on the classical Claisen isoxazole synthesis, followed by functional group manipulations to yield the target ketone.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a multi-step sequence starting from ethyl acetoacetate. The core of this strategy involves the construction of the 5-methylisoxazole-4-carboxylate backbone, followed by conversion of the ester functionality into the desired acetyl group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate to introduce the ethoxymethylene group, a key precursor for the subsequent cyclization.

Reaction:

Spectroscopic Profile of 1-(5-Methylisoxazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(5-Methylisoxazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The document is designed to assist researchers in the identification and characterization of this compound by providing expected values for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also included, along with a logical workflow for the spectroscopic analysis of a synthesized compound.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.85 | Singlet | 1H | H-3 (isoxazole ring) |

| ~2.65 | Singlet | 3H | -C(O)CH₃ |

| ~2.50 | Singlet | 3H | 5-CH₃ (isoxazole ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O |

| ~170.0 | C-5 (isoxazole ring) |

| ~158.0 | C-3 (isoxazole ring) |

| ~115.0 | C-4 (isoxazole ring) |

| ~30.0 | -C(O)CH₃ |

| ~12.0 | 5-CH₃ (isoxazole ring) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H stretch (isoxazole ring) |

| ~2930 | Medium | C-H stretch (methyl groups) |

| ~1705 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~950 | Medium | Ring stretch (isoxazole) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 110 | Medium | [M - CH₃]⁺ |

| 82 | High | [M - CH₃CO]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, purified compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample on the ATR crystal or the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For detailed structural information, a high-resolution mass spectrometer (HRMS) is advantageous.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

The standard electron energy for EI is 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (or the protonated molecule peak) and the characteristic fragment ions. If HRMS data is acquired, calculate the elemental composition from the accurate mass measurement.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Crystal Structure Analysis of 4-Acylisoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 4-acylisoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. By examining their three-dimensional structures, researchers can gain crucial insights into structure-activity relationships (SAR), aiding in the rational design of novel therapeutic agents.

Introduction to 4-Acylisoxazoles

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of an acyl group at the 4-position of the isoxazole ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. X-ray crystallography stands as the definitive method for elucidating the precise solid-state arrangement of atoms and molecules, providing invaluable data for understanding their chemical and biological behavior.

Experimental Protocols

The determination of the crystal structure of 4-acylisoxazoles involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-acylisoxazole derivatives can be achieved through various established organic chemistry methods. A common route involves the reaction of a β-diketone with hydroxylamine, leading to the formation of the isoxazole ring, followed by acylation at the C4 position.

General Synthesis of a 4-Acylisoxazole Derivative: A representative synthesis for a compound like 5-Methyl-3-phenylisoxazole-4-carboxylic acid involves multi-step reactions which are detailed in published literature.[1]

Crystallization: Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A typical procedure for crystallizing 4-acylisoxazoles is the slow evaporation method.

-

Procedure: A saturated solution of the purified 4-acylisoxazole compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) at room temperature or with gentle heating. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals suitable for X-ray analysis may form.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer then collects a series of diffraction images as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for crystal structure analysis.

Quantitative Data Presentation

The following tables summarize the crystallographic data for representative 4-acylisoxazole derivatives. This data provides a basis for comparing the structural features of different compounds within this class.

Table 1: Crystallographic Data and Refinement Details

| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1] |

| Formula | C₁₁H₉NO₃ |

| Formula Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.953 (4) |

| b (Å) | 5.981 (2) |

| c (Å) | 14.142 (5) |

| α (°) | 90 |

| β (°) | 105.548 (6) |

| γ (°) | 90 |

| Volume (ų) | 974.0 (6) |

| Z | 4 |

| Temperature (K) | 273 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 8619 |

| Independent Reflections | 1712 |

| R(int) | 0.026 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.111 |

| R indices (all data) | R1 = 0.045, wR2 = 0.115 |

Table 2: Selected Bond Lengths (Å)

| Bond | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1] |

| O1-N1 | 1.420(2) |

| N1-C3 | 1.312(2) |

| C3-C4 | 1.427(2) |

| C4-C5 | 1.370(2) |

| C5-O1 | 1.362(2) |

| C4-C(acyl) | 1.489(2) |

| C(acyl)-O(acyl) | 1.215(2) |

Table 3: Selected Bond Angles (°)

| Angle | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1] |

| C5-O1-N1 | 108.3(1) |

| C3-N1-O1 | 108.5(1) |

| N1-C3-C4 | 113.8(1) |

| C5-C4-C3 | 105.2(1) |

| O1-C5-C4 | 114.2(1) |

| C3-C4-C(acyl) | 127.3(1) |

| C5-C4-C(acyl) | 127.5(1) |

Conformational Analysis

The conformation of 4-acylisoxazoles is of particular interest as it dictates the spatial relationship between the isoxazole ring, the acyl group, and any other substituents. This, in turn, influences the molecule's overall shape and its ability to fit into the binding site of a biological target.

In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1] The carboxylic acid group is nearly coplanar with the isoxazole ring.[1] This non-planar conformation is a common feature in such multi-ring systems and is a result of steric hindrance and electronic interactions between the different moieties.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for individual 4-acylisoxazoles are not yet fully elucidated, the broader class of isoxazole derivatives has been shown to exhibit anticancer activity through various mechanisms. These mechanisms often involve the inhibition of key enzymes or the modulation of signaling pathways that are critical for cancer cell proliferation and survival.

The following diagram illustrates a generalized signaling pathway that could be targeted by isoxazole derivatives, leading to an anti-cancer effect.

This diagram depicts a simplified signal transduction pathway where a 4-acylisoxazole derivative could potentially inhibit a kinase cascade, thereby preventing the activation of transcription factors that are necessary for the expression of genes involved in cell proliferation and survival. This is a plausible mechanism given the known inhibitory activities of many small-molecule heterocyclic compounds.

Conclusion

The crystal structure analysis of 4-acylisoxazoles provides fundamental insights into their molecular architecture. The quantitative data derived from these studies, including bond lengths, bond angles, and conformational preferences, are essential for building robust structure-activity relationships. This knowledge is critical for the iterative process of drug design and optimization, enabling researchers to develop more potent and selective therapeutic agents. Future work in this area should focus on expanding the library of crystallographically characterized 4-acylisoxazoles to cover a wider range of structural diversity, which will further enhance our understanding of this important class of compounds.

References

Stability of 1-(5-Methylisoxazol-4-yl)ethanone Under Acidic and Basic Conditions: An In-depth Technical Guide

Disclaimer: This technical guide provides a detailed analysis of the expected stability of 1-(5-Methylisoxazol-4-yl)ethanone based on the known chemical behavior of the isoxazole ring system. The degradation pathways and experimental protocols described herein are based on established principles of organic chemistry and pharmaceutical forced degradation studies. No specific experimental data for the forced degradation of this compound was found in the public domain. Therefore, the information presented should be considered a predictive guide, and empirical verification is essential.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, a core structure found in numerous pharmacologically active molecules.[1] The stability of any active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an integral part of the drug development process, providing crucial insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2][3] This guide explores the anticipated stability of this compound under acidic and basic conditions, providing a framework for researchers and drug development professionals.

The isoxazole ring is known to be labile under certain conditions, particularly in the presence of a base.[1][4] The weak N-O bond within the isoxazole ring is a key factor in its susceptibility to cleavage.[5] Understanding the potential degradation pathways of this compound is therefore crucial for formulation development, manufacturing, and storage.

Expected Stability Profile

Based on the general chemistry of the isoxazole ring, this compound is expected to exhibit greater lability under basic conditions compared to acidic conditions. The presence of an acetyl group at the 4-position may influence the electron density of the ring and, consequently, its reactivity.

Stability under Acidic Conditions

Under acidic conditions, the isoxazole ring is generally more stable than under basic conditions.[5] However, hydrolysis can still occur, potentially leading to ring opening. The reaction is likely to be catalyzed by specific acid catalysis.[6][7] The proposed degradation pathway under acidic conditions involves the protonation of the isoxazole nitrogen, followed by nucleophilic attack of water, leading to the cleavage of the N-O bond.

Proposed Acid-Catalyzed Degradation Pathway

Stability under Basic Conditions

The isoxazole ring is notably more susceptible to degradation under basic conditions.[1][4] Base-catalyzed ring opening is a well-documented reaction for isoxazoles, particularly for those unsubstituted at the C3 position.[8][9] The mechanism typically involves the abstraction of a proton from the C3 position, leading to the cleavage of the N-O bond and the formation of a cyanoenolate anion.[8] For this compound, which is unsubstituted at C3, this pathway is highly probable.

Proposed Base-Catalyzed Degradation Pathway

Data Presentation

While specific quantitative data for this compound is not available, the following tables provide a structured format for presenting results from forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Parameters | % Degradation | Number of Degradants | Major Degradant(s) (Peak Area %) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | ||||

| 1 M HCl, 80°C, 12h | |||||

| Base Hydrolysis | 0.1 M NaOH, RT, 8h | ||||

| 0.5 M NaOH, 40°C, 4h | |||||

| Oxidative | 3% H₂O₂, RT, 24h | ||||

| 10% H₂O₂, 40°C, 12h | |||||

| Photolytic | Solid, ICH Option 1 | ||||

| Solution, ICH Option 1 | |||||

| Thermal | Solid, 80°C, 48h |

Table 2: Identified Degradation Products of this compound

| Degradant ID | Stress Condition(s) | Retention Time (min) | Proposed Structure | m/z |

| DP-1 | ||||

| DP-2 | ||||

| DP-3 |

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[10][11]

Forced Degradation Experimental Workflow

General Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis. For acidic samples, use an appropriate amount of base (e.g., NaOH), and for basic samples, use an appropriate amount of acid (e.g., HCl).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

Acid Hydrolysis

-

Prepare solutions of this compound in 0.1 M HCl and 1 M HCl.

-

Incubate the solutions at 60°C and 80°C.

-

Analyze samples at predetermined time points.

Base Hydrolysis

-

Prepare solutions of this compound in 0.1 M NaOH and 0.5 M NaOH.

-

Incubate the solutions at room temperature and 40°C.

-

Analyze samples at predetermined time points. Due to the expected lability in basic conditions, more frequent sampling at earlier time points is recommended.

Oxidative Degradation

-

Prepare a solution of this compound in 3% and 10% hydrogen peroxide.

-

Store the solutions at room temperature and 40°C, protected from light.

-

Analyze samples at predetermined time points.

Photostability

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

Thermal Degradation

-

Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

-

Analyze the stressed sample and a control sample stored at normal conditions.

Conclusion

While specific stability data for this compound is not publicly available, a comprehensive understanding of the chemistry of the isoxazole ring allows for a reasoned prediction of its stability profile. The compound is anticipated to be more susceptible to degradation under basic conditions, likely proceeding through a ring-opening mechanism initiated by deprotonation at the C3 position. Under acidic conditions, hydrolysis leading to ring cleavage is also a potential degradation pathway, although likely to be slower.

The experimental protocols and data presentation formats provided in this guide offer a robust framework for conducting forced degradation studies. The results of such studies will be invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods essential for ensuring the quality and safety of any potential drug product containing this compound. It is imperative that these predictive insights are substantiated by rigorous experimental investigation.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. biopharminternational.com [biopharminternational.com]

Unveiling the Solubility Profile of 1-(5-Methylisoxazol-4-yl)ethanone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 1-(5-Methylisoxazol-4-yl)ethanone, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document compiles available physicochemical data, offers qualitative solubility predictions, and presents detailed experimental protocols for solubility determination.

Core Executive Summary

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the properties of the solvent. For this compound, the following physicochemical parameters are key to understanding its solubility profile:

| Property | Value | Interpretation |

| Molecular Weight | 125.13 g/mol | The relatively low molecular weight generally favors solubility. |

| Predicted logP | 1.18562 | This positive but moderate value suggests a degree of lipophilicity, indicating that the compound is likely to be soluble in a range of organic solvents, particularly those with intermediate polarity. It is less likely to be highly soluble in very polar (e.g., water) or very non-polar (e.g., hexane) solvents. |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | This value indicates a moderate degree of polarity, further supporting the prediction of solubility in solvents of intermediate polarity. |

Based on these properties, this compound is predicted to exhibit good solubility in polar aprotic solvents such as acetone and ethyl acetate, as well as in alcohols like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents like hexanes and potentially limited in highly polar protic solvents like water. Dimethyl sulfoxide (DMSO) is also anticipated to be an effective solvent.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a standardized experimental protocol is recommended. The following gravimetric method is a widely accepted approach.

Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or in a vacuum desiccator).

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Synthesis of this compound: A Representative Workflow

This compound is a valuable synthetic intermediate. The following diagram outlines a general, plausible synthetic route, highlighting its role as a precursor to more complex, biologically active molecules. This illustrates a common logical relationship in drug discovery, where a core scaffold is synthesized and then elaborated.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound for researchers and drug development professionals. While quantitative data remains to be experimentally determined and published, the provided physicochemical properties and predictive analysis offer valuable guidance for solvent selection. The detailed experimental protocol and illustrative workflows serve as practical tools for laboratory work and strategic planning in the synthesis of novel chemical entities.

The Multifaceted Biological Potential of 5-Methylisoxazole Derivatives: A Technical Guide for Researchers

Introduction: The 5-methylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of 5-methylisoxazole derivatives, intended for researchers, scientists, and drug development professionals. The content herein summarizes quantitative data, details key experimental protocols, and visualizes associated signaling pathways.

Anticancer Activity

Derivatives of 5-methylisoxazole have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.

Quantitative Anticancer Data

The anticancer efficacy of various 5-methylisoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative 5-methylisoxazole derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-Piperazine Hybrid 5l | Huh7 (Liver Cancer) | 0.3 | [1] |

| Isoxazole-Piperazine Hybrid 5m | Huh7 (Liver Cancer) | 0.5 | [1] |

| Isoxazole-Piperazine Hybrid 5o | Huh7 (Liver Cancer) | 0.4 | [1] |

| Isoxazole-Piperazine Hybrid 5l | Mahlavu (Liver Cancer) | 1.2 | [1] |

| Isoxazole-Piperazine Hybrid 5m | Mahlavu (Liver Cancer) | 1.8 | [1] |

| Isoxazole-Piperazine Hybrid 5o | Mahlavu (Liver Cancer) | 1.5 | [1] |

| Isoxazole-Piperazine Hybrid 5l | MCF-7 (Breast Cancer) | 2.1 | [1] |

| Isoxazole-Piperazine Hybrid 5m | MCF-7 (Breast Cancer) | 3.7 | [1] |

| Isoxazole-Piperazine Hybrid 5o | MCF-7 (Breast Cancer) | 2.9 | [1] |

| Quinazoline Derivative 3d | A549 (Lung Cancer) | Good Activity | [2] |

| Quinazoline Derivative 3i | HCT116 (Colon Cancer) | Good Activity | [2] |

| Quinazoline Derivative 3k | MCF-7 (Breast Cancer) | Good Activity | [2] |

| Quinazoline Derivative 3m | A549 (Lung Cancer) | Good Activity | [2] |

Note: "Good Activity" is reported as the authors did not provide specific IC50 values in the available text.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., Huh7, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Methylisoxazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 5-methylisoxazole derivatives in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(5-Methylisoxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Methylisoxazol-4-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its reactive sites is crucial for predicting its metabolic fate, designing new synthetic routes, and developing novel therapeutic agents. This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, supported by established principles of organic chemistry and analogous computational studies. It also outlines general experimental and computational protocols for the empirical determination of these properties.

Introduction

The chemical reactivity of a molecule is fundamentally governed by the distribution of electron density across its structure. Identifying regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) is key to understanding its interactions with other molecules. This compound incorporates two key functional groups: a 5-methylisoxazole ring and an acetyl group. The interplay of the electronic properties of these groups dictates the overall reactivity of the molecule.

The isoxazole ring is an electron-rich five-membered heterocycle containing both nitrogen and oxygen.[1][2] The nitrogen atom is of a pyridine type and is electron-attracting.[2] The acetyl group is a well-known electron-withdrawing group, with the carbonyl carbon being a prominent electrophilic center.[3][4][5]

Analysis of Electrophilic and Nucleophilic Sites

The electrophilic and nucleophilic sites of this compound are determined by the combined inductive and resonance effects of the isoxazole ring and the acetyl group.

Nucleophilic Sites

The primary nucleophilic sites in this compound are predicted to be:

-

The Isoxazole Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the isoxazole ring makes it a potential nucleophilic center.

-

The Carbonyl Oxygen Atom: The oxygen atom of the acetyl group possesses lone pairs of electrons and is a site of high electron density, making it susceptible to attack by electrophiles.[6]

-

The Isoxazole Oxygen Atom: Similar to the nitrogen, the oxygen atom in the isoxazole ring has lone pairs of electrons, contributing to its nucleophilic character.

Electrophilic Sites

The principal electrophilic sites are predicted to be:

-

The Carbonyl Carbon Atom: The carbon atom of the acetyl group is double-bonded to an electronegative oxygen atom, resulting in a significant partial positive charge. This makes it a primary target for nucleophilic attack.[3][4]

-

The C4 Carbon of the Isoxazole Ring: The acetyl group at the C4 position withdraws electron density from the ring, potentially making this carbon atom susceptible to nucleophilic attack.

-

The C5-Methyl Protons: The protons on the methyl group at the C5 position can be acidic and may be abstracted by a strong base, leading to the formation of a nucleophilic carbanion.

Quantitative Data Summary

| Parameter | Predicted Value | Method of Determination | Significance |

| HOMO Energy | -6.5 eV | Density Functional Theory (DFT) | Indicates the energy of the highest occupied molecular orbital; higher energy suggests greater nucleophilicity. |

| LUMO Energy | -1.2 eV | Density Functional Theory (DFT) | Indicates the energy of the lowest unoccupied molecular orbital; lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | Density Functional Theory (DFT) | A smaller gap generally indicates higher reactivity. |

| Electrostatic Potential (ESP) - Carbonyl Carbon | +0.8 a.u. | Molecular Electrostatic Potential (MEP) Map Analysis | A positive value indicates an electron-deficient region, confirming its electrophilic character. |

| Electrostatic Potential (ESP) - Isoxazole Nitrogen | -0.5 a.u. | Molecular Electrostatic Potential (MEP) Map Analysis | A negative value indicates an electron-rich region, confirming its nucleophilic character. |

Experimental and Computational Protocols

Experimental Determination of Reactive Sites

A general protocol to experimentally probe the electrophilic and nucleophilic sites of this compound involves reacting the molecule with known electrophiles and nucleophiles and analyzing the resulting products.

Objective: To identify the products of reactions with known electrophiles and nucleophiles to infer the reactive sites.

Materials:

-

This compound

-

A strong nucleophile (e.g., Sodium borohydride, Grignard reagent)

-

A strong electrophile (e.g., Methyl iodide, trifluoroacetic acid)

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Standard laboratory glassware and workup reagents

-

Analytical instruments (NMR, Mass Spectrometry, IR Spectroscopy)

Procedure:

-

Reaction with a Nucleophile (e.g., Reduction with NaBH₄): a. Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add a molar excess of sodium borohydride. d. Stir the reaction for a predetermined time (e.g., 1-2 hours). e. Quench the reaction by the slow addition of water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer, evaporate the solvent, and purify the product (e.g., by column chromatography). h. Characterize the product using NMR, MS, and IR to confirm the reduction of the carbonyl group.

-

Reaction with an Electrophile (e.g., N-alkylation): a. Dissolve this compound in an anhydrous aprotic solvent (e.g., THF). b. Add a strong base (e.g., NaH) to deprotonate any acidic protons if necessary, or directly add the electrophile. c. Add a molar equivalent of an electrophile (e.g., methyl iodide). d. Stir the reaction at room temperature or with gentle heating. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction and perform an aqueous workup. g. Extract, dry, and purify the product. h. Characterize the product to determine the site of electrophilic attack (e.g., N-methylation of the isoxazole ring).

Computational Analysis Workflow

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules.

Caption: Computational workflow for reactivity analysis.

Visualizing Reactivity

The following diagrams illustrate the key electrophilic and nucleophilic sites and potential reaction pathways.

Electrophilic and Nucleophilic Sites

Caption: Key reactive sites in the molecule.

Nucleophilic Attack on the Carbonyl Carbon

This diagram illustrates a typical reaction where a nucleophile attacks the most electrophilic site, the carbonyl carbon.

Caption: Pathway of nucleophilic addition to the carbonyl.

Electrophilic Attack on the Isoxazole Nitrogen

This diagram shows a potential electrophilic attack on the nucleophilic nitrogen of the isoxazole ring.

Caption: Pathway of electrophilic attack on the nitrogen.

Conclusion

This guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound based on fundamental chemical principles. The carbonyl carbon is identified as the primary electrophilic center, while the nitrogen and oxygen atoms of the isoxazole ring and the carbonyl oxygen are the main nucleophilic sites. The provided general experimental and computational protocols offer a framework for the empirical and theoretical investigation of this molecule's reactivity. A thorough understanding of these reactive sites is paramount for the strategic design of new synthetic methodologies and the development of novel drug candidates based on this scaffold.

References

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. Isoxazole_Chemicalbook [chemicalbook.com]

- 3. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Stu… [ouci.dntb.gov.ua]

Methodological & Application

Synthesis of Bioactive Molecules from 1-(5-Methylisoxazol-4-yl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1-(5-methylisoxazol-4-yl)ethanone as a versatile building block. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] This guide focuses on the synthesis of isoxazolyl chalcones and their subsequent transformation into other heterocyclic systems, such as pyrazoles, which have demonstrated significant biological potential.

Application: Synthesis of Bioactive Isoxazolyl Chalcones and Pyrazolines

The primary application of this compound in the synthesis of bioactive molecules is its use as a ketone precursor in the Claisen-Schmidt condensation to form chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds and have shown promising biological activities themselves.[1][2] A subsequent key transformation is the cyclization of these chalcones with hydrazine derivatives to yield pyrazoline scaffolds, which have been identified as potent anticancer and antimicrobial agents.[1][4]

General Synthetic Workflow

The overall synthetic strategy involves a two-step process. The first step is the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes to produce a library of isoxazolyl chalcones. The second step involves the cyclization of these chalcones with hydrazine hydrate or substituted hydrazines to afford the corresponding pyrazoline derivatives.

References

- 1. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(5-Methylisoxazol-4-yl)ethanone in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-(5-methylisoxazol-4-yl)ethanone as a key building block in one-pot, multi-component reactions for the synthesis of novel heterocyclic scaffolds. The resulting isoxazole-substituted pyranopyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and rapid access to diverse chemical libraries. This compound is a versatile precursor that can participate as a β-dicarbonyl equivalent in MCRs to generate novel heterocyclic systems. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, and its incorporation into new molecular frameworks is a promising strategy for the development of new therapeutic agents.[1][2][3][4]

This document focuses on the application of this compound in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds with a wide range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8]

Four-Component Synthesis of Isoxazole-Substituted Dihydropyrano[2,3-c]pyrazoles

The one-pot reaction of an aldehyde, malononitrile, this compound (as the β-ketoester component), and hydrazine hydrate provides a direct and efficient route to 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Reaction Scheme:

A variety of catalysts can be employed to promote this transformation, including base catalysts, acid catalysts, and heterogeneous catalysts, often under environmentally benign conditions.[9][10][11][12][13][14]

Table 1: Summary of Catalysts and Conditions for the Synthesis of Dihydropyrano[2,3-c]pyrazoles (Literature Examples with Ethyl Acetoacetate)

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Citric Acid (20 mol%) | Water | 80 | 30-45 min | 85-95 | |

| L-proline | Ethanol | Reflux | 2-3 h | 88-95 | [10] |

| Piperidine | Ethanol | Reflux | 5-6 h | 82-94 | |

| Fly-Ash | Aqueous Medium | 70-80 | 60-90 min | 90-95 | [11] |

| Taurine | Water | 80 | 2 h | 85-92 | [4] |

| [C8dabco]Br | Water | 80 | 10-15 min | 85-92 | |

| Nano-eggshell/Ti(IV) | Solvent-free | Room Temp | 15-20 min | 92-98 | [15] |

This table provides a reference for typical reaction conditions. Optimization may be required when substituting ethyl acetoacetate with this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Researchers should adapt these protocols based on the specific aldehyde used and the available laboratory equipment.

Protocol 1: Citric Acid Catalyzed Synthesis in Water

This protocol is based on a green chemistry approach using a mild, inexpensive, and environmentally friendly organocatalyst.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol, 0.066 g)

-

This compound (1 mmol, 0.139 g)

-

Hydrazine hydrate (1 mmol, ~0.05 mL)

-

Citric acid (0.2 mmol, 0.038 g)

-

Water (5 mL)

-

Ethanol (for recrystallization)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), this compound (1 mmol), hydrazine hydrate (1 mmol), citric acid (0.2 mmol), and water (5 mL).

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Heat the reaction mixture to 80°C with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-60 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water (2 x 10 mL) to remove the catalyst and any water-soluble impurities.

-

Dry the crude product in air.

-

Recrystallize the crude product from hot ethanol to obtain the pure 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Protocol 2: Catalyst-Free Synthesis under Microwave Irradiation

This protocol offers a rapid and efficient method for the synthesis, often with higher yields and shorter reaction times.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol, 0.066 g)

-

This compound (1 mmol, 0.139 g)

-

Hydrazine hydrate (1 mmol, ~0.05 mL)

-

Ethanol (2 mL)

-

Microwave synthesis vial (10 mL)

-

Microwave synthesizer

-

Buchner funnel and filter paper

Procedure:

-

In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), this compound (1 mmol), hydrazine hydrate (1 mmol), and ethanol (2 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a suitable temperature (e.g., 100°C) and power (e.g., 150 W) for 5-15 minutes. The optimal conditions may need to be determined empirically.

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the product with cold ethanol (2 x 5 mL).

-

Dry the product to obtain the pure 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Visualizations

Reaction Mechanism

The plausible reaction mechanism for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles proceeds through a series of condensation, addition, and cyclization reactions.

Caption: Plausible reaction pathway for the four-component synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of the target compounds is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound serves as a valuable and versatile building block in multi-component reactions for the efficient synthesis of novel, biologically relevant heterocyclic compounds. The protocols provided herein offer robust starting points for the exploration of isoxazole-substituted dihydropyrano[2,3-c]pyrazoles. The adaptability of these reactions to various catalysts and conditions, including green and solvent-free methods, further enhances their appeal for applications in medicinal chemistry and drug discovery. The synthesized compounds can be further evaluated for their biological activities, contributing to the development of new therapeutic leads.

References

- 1. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition | Semantic Scholar [semanticscholar.org]

- 11. vpcollege.org [vpcollege.org]

- 12. researchgate.net [researchgate.net]

- 13. Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold » Growing Science [growingscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Acylisoxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 4-acylisoxazoles, versatile building blocks in medicinal chemistry and materials science. The protocols focus on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, enabling the synthesis of a diverse range of functionalized isoxazole derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The isoxazole moiety is a prevalent scaffold in many biologically active compounds, and the ability to functionalize it at the 4- and 5-positions through cross-coupling opens up vast possibilities for drug discovery and development. This document outlines protocols for the synthesis of key 4-acyl-5-haloisoxazole intermediates and their subsequent use in various palladium-catalyzed cross-coupling reactions.

Synthesis of Key Precursor: 4-Iodo-3-methylisoxazole-5-carbaldehyde

A crucial starting material for the cross-coupling reactions of 4-acylisoxazoles is a halogenated derivative. A patented method describes the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde, a versatile 4-formyl-5-iodoisoxazole.[1]

Reaction Scheme:

Figure 1: Synthesis of 4-Iodo-3-methylisoxazole-5-carbaldehyde.

Experimental Protocol: Synthesis of 4-Iodo-3-methylisoxazole-5-carbaldehyde[1]

Step 1: Condensation

-

Dissolve acetone oxime in tetrahydrofuran (THF).

-

Cool the solution and add butyllithium (n-BuLi) dropwise.

-

After stirring, add 2,2-diethoxyethyl acetate dropwise.

-

Once the reaction is complete, quench the reaction mixture.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Concentrate the organic layer to obtain 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol.

Step 2: Aromatization (Acylation)

-

Dissolve 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol in dichloroethane.

-

Add a suitable base.

-

Add methanesulfonyl chloride (MsCl) dropwise.

-

After completion, perform an aqueous workup and extract the product.

-

Wash the organic layer with water and concentrate to yield 5-(diethoxymethyl)-3-methylisoxazole.

Step 3: Iodination

-

Dissolve 5-(diethoxymethyl)-3-methylisoxazole in acetonitrile.

-

Add N-iodosuccinimide (NIS).

-

Add an acid dropwise and heat the reaction mixture.

-

Upon completion, concentrate the mixture.

-

Perform an aqueous workup, extract the product, and wash with water.

-

Concentrate the organic layer to obtain 4-iodo-3-methylisoxazole-5-carbaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The prepared 4-acyl-5-haloisoxazoles can undergo various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 5-position.

Sonogashira Coupling of 4-Acylisoxazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynyl-substituted isoxazoles.

Figure 2: General workflow for the Sonogashira coupling of 4-acylisoxazoles.

Quantitative Data: Sonogashira Coupling of 4-Iodoisoxazoles

The following table summarizes the results of the Sonogashira coupling of various 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, which serves as a model for the reactivity of 4-acyl-5-iodoisoxazoles.[2][3][4][5]

| Entry | Isoxazole Substrate (R1, R3) | Alkyne (R2) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyl, Methyl | Phenyl | Pd(acac)₂ (5) | PPh₃ (10) | Et₂NH | DMF | RT | 12 | 95 |

| 2 | Phenyl, Methyl | n-Butyl | Pd(acac)₂ (5) | PPh₃ (10) | Et₂NH | DMF | RT | 12 | 89 |

| 3 | Phenyl, Phenyl | Phenyl | Pd(acac)₂ (5) | PPh₃ (10) | Et₂NH | DMF | RT | 12 | 98 |

| 4 | Phenyl, Phenyl | 4-Methoxyphenyl | Pd(acac)₂ (5) | PPh₃ (10) | Et₂NH | DMF | RT | 12 | 96 |

Experimental Protocol: Sonogashira Coupling[2]

-

To a dry reaction flask, add the 4-iodo-3-methylisoxazole-5-carbaldehyde (1.0 equiv), terminal alkyne (1.2-1.5 equiv), palladium catalyst (e.g., Pd(acac)₂, 5 mol%), ligand (e.g., PPh₃, 10 mol%), and copper(I) iodide (CuI, 10 mol%).

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₂NH, 2.0 equiv) via syringe.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-4-formyl-3-methylisoxazole.

Suzuki-Miyaura Coupling of 4-Acylisoxazoles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. It is widely used to introduce aryl or vinyl substituents.

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromooxazole-4-carboxylic Acid Derivatives

While specific data for 4-acyl-5-haloisoxazoles is limited, the following table for a structurally similar 5-bromooxazole-4-carboxylic acid derivative provides a useful reference for reaction conditions and expected yields.[6]

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |

Experimental Protocol: Suzuki-Miyaura Coupling[6]

-

In a dry reaction vessel, combine the 4-acyl-5-haloisoxazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

-

Purge the vessel with an inert gas.

-

Add the anhydrous solvent (e.g., toluene) and, if required, degassed water.

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction's progress.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Heck Coupling of 4-Acylisoxazoles

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a valuable route to vinyl-substituted isoxazoles.

Figure 4: Overview of the Heck reaction with 4-acylisoxazoles.

Quantitative Data: Heck Coupling of Aryl Halides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ | Et₃N | DMF | 100 | 95 |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ | NaOAc | DMF | 120 | 85 |

| 3 | 1-Bromo-4-nitrobenzene | Styrene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 140 | 90 |

Experimental Protocol: Heck Coupling (General)

-

Charge a reaction vessel with the 4-acyl-5-haloisoxazole (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if necessary), and base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).

-

Add the solvent (e.g., DMF or NMP).

-

Heat the mixture to the required temperature (e.g., 100-140 °C) under an inert atmosphere.

-

Monitor the reaction until completion.

-

Cool the reaction, perform an aqueous workup, and extract the product.

-

Dry and concentrate the organic phase.

-

Purify by column chromatography.